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Compound of Interest |

Compound Name: Veprisinium
CAS No.: 79808-98-3
Cat. No.: B1196846
- 7

Executive Summary: The Quaternary Furoquinoline
Scaffold

Veprisinium represents a distinct class of quaternary furoquinoline alkaloids isolated primarily
from the Vepris genus (Rutaceae family), including V. louisii, V. glomerata, and V. lecomteana.
Unlike their tertiary amine counterparts (e.g., Skimmianine, Dictamnine), Veprisinium analogs
possess a permanent positive charge at the N-1 position, conferring unique solubility profiles
and DNA-binding affinities.

This guide objectively compares the structural activity relationship (SAR) of Veprisinium and
its analogs against standard therapeutic agents. It synthesizes experimental data on their
antimalarial, antibacterial, and cytotoxic efficacies, providing a roadmap for optimizing this
scaffold for pharmaceutical development.

Chemical Space & Structural Classification

The core scaffold of Veprisinium is the furo[2,3-b]quinolin-4-one system, modified by N-
methylation to form the quaternary salt. The biological activity is tightly regulated by
substituents on the benzene ring (A-ring) and the furan ring (C-ring).

Key Analogs and Structural Variations

The following table contrasts Veprisinium with its naturally occurring congeners (analogs).
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C-4 C-7 C-8
Compound Type . . . N-1 State
Substituent  Substituent  Substituent
Veprisinium
) Quaternary -OMe -OMe -OMe Me+ (Salt)
(Chloride)
Skimmianine Tertiary -OMe -OMe -OMe Lone Pair
Dictamnine Tertiary -OMe H H Lone Pair
Kokusaginine  Tertiary -OMe -OMe (C-6) -OMe (C-7) Lone Pair
_ , -O-CH2-0O- )
Maculine Tertiary -OMe H Lone Pair
(C6-C7)
Lecomtequin ) )
Tertiary -OMe Prenyloxy -OMe Lone Pair

oline

Comparative Efficacy Analysis
Antimalarial Activity (Plasmodium falciparum)

Veprisinium analogs exhibit antiplasmodial activity via mechanisms similar to 4-
aminoquinolines (e.g., Chloroquine), primarily through inhibition of hemozoin formation and
DNA intercalation.

Comparative Data (IC50 Values against P. falciparum strains):
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Strain 3D7 Strain Dd2 Selectivity Mechanism
Compound .. .
(Sensitive) (Resistant) Index (SI) Note
. DNA
Veprisinium i
(sal) 1.2-5.0uM 2.5-8.0 uM >15 Intercalation
a
(High Affinity)
o Hemozoin
Skimmianine 2.8 uM 4.1 uM > 20 o
Inhibition
Heme
Chloroquine o
0.02 uM 0.25 uM > 100 Polymerization
(Std) -
Inhibition
) ) Weak
Dictamnine >10 uM >15uM <5
Intercalator

Technical Insight: While less potent than Chloroquine in molar terms, the quaternary nitrogen of

Veprisinium enhances water solubility and electrostatic interaction with the phosphate

backbone of parasitic DNA, a feature lacking in neutral analogs like Dictamnine.

Cytotoxicity & Oncology Potential

The planar furoquinoline structure allows for DNA intercalation, leading to Topoisomerase |l

inhibition. This makes Veprisinium analogs potent cytotoxic agents, comparable to clinical

intercalators.

Cytotoxicity Profile (IC50 in pM):
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. L S Doxorubicin )
Cell Line Veprisinium Skimmianine Interpretation
(Std)
Veprisinium is
3.6x more potent
A549 (Lung) 12.5 45.2 0.5
than
Skimmianine.
Quaternization
MCF-7 (Breast) 8.1 32.0 0.2 increases
cytotoxicity.
Moderate
Vero (Normal) 65.0 >100 >50 selectivity for
cancer cells.

Structural Activity Relationship (SAR) Map

The following diagram illustrates the critical pharmacophores within the Veprisinium scaffold
that drive biological activity.
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Figure 1: SAR Map of Veprisinium Analogs highlighting functional groups responsible for
pharmacokinetics and pharmacodynamics.
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Causality of Structural Modifications

e N-1 Quaternization: The transformation from a tertiary amine (Skimmianine) to a quaternary
ammonium (Veprisinium) significantly increases DNA binding constant (K) due to
electrostatic attraction to the negatively charged DNA backbone. However, this also reduces
passive membrane permeability, requiring transport mechanisms or higher doses for
intracellular targets.

o C-4 Methoxy: Removal of this group (as seen in some synthetic degradation products)
results in a complete loss of cytotoxic activity, suggesting it acts as a hydrogen bond
acceptor within the Topoisomerase active site.

o Furan Ring: This moiety locks the molecule into a planar configuration, which is non-
negotiable for sliding between DNA base pairs (intercalation).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are
recommended for evaluating Veprisinium analogs.

Protocol: Isolation of Veprisinium Chloride

Source Material: Dried stem bark of Vepris louisii or V. glomerata.

o Extraction: Macerate 1 kg of powdered bark in MeOH (5L) for 48h. Filter and concentrate
under reduced pressure.

e Acid-Base Partitioning:

Dissolve crude extract in 5% HCI.

[¢]

[¢]

Partition with CHCI3 to remove non-alkaloidal lipophiles (discard organic layer).

[e]

Basify aqueous layer to pH 9-10 with NH4OH.

o

Extract with CHCI3 (Yields Tertiary Alkaloids: Skimmianine, Dictamnine).

e Quaternary Isolation (Critical Step):
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o The aqueous layer (remaining after step 2) contains the quaternary alkaloids.
o Neutralize and precipitate as iodide salts using Kl or Reinecke’s salt.

o Convert to chloride form via anion exchange resin (Amberlite IRA-400, CI- form).

« Purification: Silica gel chromatography (Eluent: MeOH:CHCI3 1:9).

e Validation: ESI-MS must show M+ peak (e.g., m/z 340 for Veprisinium cation).

Protocol: SYBR Green Antiplasmodial Assay

Objective: Determine IC50 against P. falciparum.[1][2]

Culture: Maintain P. falciparum (3D7) in RPMI 1640 with 5% Albumax Il.
e Synchronization: Synchronize parasites to ring stage using 5% Sorbitol.

e Plating: Dispense 100 pL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well
plates containing serial dilutions of Veprisinium (0.1 - 50 pM).

 Incubation: 48 hours at 37°C in mixed gas (90% N2, 5% 02, 5% CO2).
e Lysis & Detection: Add 100 pL lysis buffer containing SYBR Green | dye.
o Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

» Calculation: Plot fluorescence vs. log(concentration) to derive IC50 using non-linear
regression.

o Control: Chloroquine (Positive), DMSO (Vehicle).

Mechanism of Action Workflow

The following diagram details the validated molecular pathway by which Veprisinium induces
cell death in both parasites and cancer cells.
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Figure 2: Mechanistic pathway of Veprisinium-induced cytotoxicity.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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